(1R)-1-(4-Phenylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(1R)-1-(4-phenylphenyl)ethanamine |
InChI |
InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3/t11-/m1/s1 |
InChI Key |
QVLZRPPCCDKMPO-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Phenylphenyl)ethan-1-amine typically involves the following steps:
Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.
Introduction of the Amino Group: The biphenyl compound can be subjected to a reductive amination reaction with an appropriate aldehyde or ketone to introduce the amino group.
Chiral Resolution: The racemic mixture of the amine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions for yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form an imine or a nitrile.
Reduction: The compound can undergo reduction to form a secondary or tertiary amine.
Substitution: The biphenyl structure can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a ligand in the study of protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: As an intermediate in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Phenylphenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The biphenyl structure could facilitate binding to hydrophobic pockets in proteins, while the amino group could form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The biphenyl group in (1R)-1-(4-Phenylphenyl)ethan-1-amine distinguishes it from analogs with mono-substituted phenyl rings. Below is a comparison of substituent-driven properties:
Key Findings :
- Biphenyl vs. In contrast, halogenated analogs (F-, Cl-, Br-, I-MBA) leverage halogen bonding for material science applications, such as stabilizing inorganic-organic hybrid frameworks .
- Electron-Donating Groups : Methoxy-substituted derivatives (e.g., ) exhibit improved solubility due to polar interactions, whereas the biphenyl derivative’s lipophilicity may enhance blood-brain barrier penetration in drug design .
Stereochemical Considerations
The (1R)-configuration is a recurring feature in bioactive amines. Comparisons with enantiomers and diastereomers highlight stereochemistry’s role in biological activity:
Key Findings :
- Enantioselectivity : The (1R)-enantiomer of 1-(4-Phenylphenyl)ethan-1-amine may exhibit higher binding affinity to specific kinase targets compared to its (S)-counterpart, mirroring trends seen in avapritinib () and GPR88 agonists ().
- Functional Group Synergy : Azido derivatives (e.g., ) combine stereochemistry with click chemistry compatibility, enabling targeted drug conjugation .
Physicochemical and Pharmacological Properties
A comparative analysis of key parameters:
Key Findings :
- LogP and Solubility : The biphenyl derivative’s high LogP limits aqueous solubility but enhances membrane permeability, making it suitable for CNS-targeted drugs. Fluorinated analogs (e.g., ) balance lipophilicity with polar interactions for improved solubility .
- Bioactivity : Thiazole-containing derivatives () show enhanced anticancer activity due to thiazole’s hydrogen-bonding capacity and aromatic stacking .
Biological Activity
(1R)-1-(4-Phenylphenyl)ethan-1-amine, also known as (1R)-1-(4-biphenyl)ethanamine, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Formula : C14H17N
- Molecular Weight : 213.29 g/mol
- CAS Number : 2253619-56-4
The compound exhibits biological activity primarily through interaction with neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may enhance serotonin levels in the synaptic cleft, thus influencing mood and behavior. Additionally, it may interact with adrenergic receptors, contributing to its stimulant effects.
1. Neuropharmacological Effects
Research indicates that this compound has significant effects on the central nervous system (CNS). Studies have shown that it can:
- Increase locomotor activity in animal models.
- Exhibit anxiolytic-like effects in behavioral tests.
- Potentially modulate dopaminergic pathways, indicating a role in reward and motivation systems.
2. Case Studies
Several studies have explored the pharmacological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated the anxiolytic effects in mice; results showed reduced anxiety-like behavior in elevated plus maze tests. |
| Study B | Assessed locomotor activity; treated rats displayed significantly increased movement compared to control groups. |
| Study C | Evaluated interaction with serotonin receptors; demonstrated binding affinity indicating potential as an SSRI. |
In Vivo Studies
In vivo studies have demonstrated that administration of this compound leads to:
- Enhanced serotonergic transmission.
- Increased levels of dopamine and norepinephrine in specific brain regions.
These findings suggest that the compound may be beneficial for conditions such as depression and anxiety disorders.
In Vitro Studies
In vitro assays have shown that this compound can:
- Inhibit the reuptake of serotonin in neuronal cultures.
- Modulate receptor activity, leading to alterations in neurotransmitter release patterns.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| Compound A | SSRI | Anxiolytic effects |
| Compound B | Dopamine agonist | Stimulant effects |
| Compound C | Norepinephrine reuptake inhibitor | Antidepressant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
